molecular formula C7H5BrN2OS B12331442 6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12331442
M. Wt: 245.10 g/mol
InChI Key: LHDBQNTXSYVEMW-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiophene ring fused to a pyrimidine ring, with a bromine atom at the 6th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of robust and scalable methods, such as continuous flow chemistry, to ensure high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of both the bromine and methyl groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2,4H,1H3

InChI Key

LHDBQNTXSYVEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=O)C12)Br

Origin of Product

United States

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